molecular formula C20H23N3O3 B2783684 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one CAS No. 2380172-47-2

1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one

Cat. No.: B2783684
CAS No.: 2380172-47-2
M. Wt: 353.422
InChI Key: QHAXSXVOAVANDD-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxypyridine and a phenylbutanoyl group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is formed through nucleophilic substitution reactions.

    Introduction of the Methoxypyridine Group: The methoxypyridine moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Attachment of the Phenylbutanoyl Group: The phenylbutanoyl group is added through an acylation reaction, typically using an acid chloride or anhydride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The phenylbutanoyl group can be reduced to form a secondary alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation Products: Hydroxyl or carbonyl derivatives.

    Reduction Products: Secondary alcohols.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Methoxypyridin-4-yl)-4-(2-phenylacetyl)piperazin-2-one
  • 1-(2-Methoxypyridin-4-yl)-4-(2-phenylpropanoyl)piperazin-2-one

Comparison: 1-(2-Methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-(2-methoxypyridin-4-yl)-4-(2-phenylbutanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-17(15-7-5-4-6-8-15)20(25)22-11-12-23(19(24)14-22)16-9-10-21-18(13-16)26-2/h4-10,13,17H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHAXSXVOAVANDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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